molecular formula C8H5Cl2NO2 B8800909 3,4-Dichloro-beta-nitrostyrene

3,4-Dichloro-beta-nitrostyrene

Cat. No.: B8800909
M. Wt: 218.03 g/mol
InChI Key: XHGCFWXSHIHYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-beta-nitrostyrene is an organic compound characterized by the presence of two chlorine atoms and a nitrovinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-beta-nitrostyrene typically involves the nitration of 1,2-dichlorobenzene followed by a vinylation reaction. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The vinylation step involves the reaction of the nitro compound with acetylene in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-beta-nitrostyrene undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

3,4-Dichloro-beta-nitrostyrene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the vinyl group.

    1,2-Dichloro-4-(2-amino-vinyl)-benzene: Similar structure with an amino group instead of a nitro group.

    1,2-Dichloro-4-(2-hydroxy-vinyl)-benzene: Similar structure with a hydroxy group instead of a nitro group.

Uniqueness

3,4-Dichloro-beta-nitrostyrene is unique due to the presence of both chlorine atoms and a nitrovinyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

1,2-dichloro-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H

InChI Key

XHGCFWXSHIHYFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using an analogous reaction procedure and workup as described in Example 1, 3,4-dichloro-benzaldehyde (5.6 g, 41.481=01) in ethanol (56 mL) was reacted with nitro methane (2.3 mL, 41.481 mmol), 10N NaOH solution (1.65 g, 41.481 mmol) at 0° C. for 1 hour to afford 5.1 g of the product (75% yield).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Three
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.